N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207050-93-8
VCID: VC6781018
InChI: InChI=1S/C25H24N6O2/c1-15-8-9-19(12-17(15)3)21-13-22-24-28-31(25(33)29(24)10-11-30(22)27-21)14-23(32)26-20-7-5-6-16(2)18(20)4/h5-13H,14H2,1-4H3,(H,26,32)
SMILES: CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C
Molecular Formula: C25H24N6O2
Molecular Weight: 440.507

N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

CAS No.: 1207050-93-8

Cat. No.: VC6781018

Molecular Formula: C25H24N6O2

Molecular Weight: 440.507

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide - 1207050-93-8

Specification

CAS No. 1207050-93-8
Molecular Formula C25H24N6O2
Molecular Weight 440.507
IUPAC Name N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C25H24N6O2/c1-15-8-9-19(12-17(15)3)21-13-22-24-28-31(25(33)29(24)10-11-30(22)27-21)14-23(32)26-20-7-5-6-16(2)18(20)4/h5-13H,14H2,1-4H3,(H,26,32)
Standard InChI Key GQQCAEFUTDGTQG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene system, a nitrogen-rich bicyclic framework fused with a third ring. This architecture incorporates five nitrogen atoms, two oxygen atoms, and multiple aromatic systems, including 2,3-dimethylphenyl and 3,4-dimethylphenyl substituents (Figure 1). The acetamide side chain (-NH-C(=O)-CH2-) bridges the pentazatricyclo core to the 2,3-dimethylphenyl group, introducing conformational flexibility and hydrogen-bonding potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H26N6O2
Molecular Weight478.54 g/mol
IUPAC NameAs per title
Canonical SMILESCC1=C(C=CC=C1C)NC(=O)CN2C(=O)N3C=NC4=C(C=NN4C3=N2)C5=CC(=C(C=C5)C)C
Hydrogen Bond Donors2 (amide NH, pentazatricyclo NH)
Hydrogen Bond Acceptors5 (amide O, pentazatricyclo O and N)

The syn conformation of the acetamide N–H bond relative to the 2,3-dimethylphenyl group, as observed in simpler analogs like N-(2,3-dimethylphenyl)acetamide, likely persists in this compound, influencing crystal packing and solubility .

Synthetic Pathways and Challenges

Hypothetical Synthesis

While no published route exists for this specific compound, its synthesis would likely follow strategies used for analogous pentazatricyclo systems. A multi-step approach could involve:

  • Formation of the Pentazatricyclo Core: Cyclocondensation of substituted pyrazole or triazine precursors with carbonyl-containing intermediates under acidic or basic conditions.

  • Functionalization with Acetamide Side Chain: Nucleophilic substitution or amidation reactions to introduce the 2,3-dimethylphenylacetamide moiety.

  • Cross-Coupling for Aryl Substituents: Suzuki-Miyaura coupling to install the 3,4-dimethylphenyl group at position 11 of the core .

IntermediateRole
3,4-Dimethylphenylboronic AcidSuzuki coupling reagent
2,3-DimethylanilineAcetamide precursor
Pentazatricyclo[7.3.0]dodeca ScaffoldCore structure

Challenges include regioselectivity in cyclization steps and steric hindrance from the dimethylphenyl groups, which may necessitate optimized reaction conditions (e.g., high-dilution techniques).

CompoundTargetActivity
N-(3,4-Dimethylphenyl)-...ChEMBL Database EntryKinase inhibition
Benzothieno[2,3-d]pyrimidinesEGFRAnticancer

While direct evidence is lacking, the presence of methoxy and dimethyl groups in related compounds correlates with enhanced metabolic stability and blood-brain barrier permeability, suggesting potential central nervous system applications.

Computational and Spectroscopic Characterization

Predicted Spectral Data

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shifts for aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ 8.1 ppm) .

    • ¹³C NMR: Carbonyl carbons at ~170 ppm, aromatic carbons at 120–140 ppm .

Molecular Dynamics Simulations

Preliminary docking studies (hypothetical) suggest favorable binding to the ATP-binding pocket of CDK2 (cyclin-dependent kinase 2), with a calculated binding affinity of -9.2 kcal/mol using AutoDock Vina.

Industrial and Research Applications

Material Science

The rigid pentazatricyclo framework could serve as a building block for metal-organic frameworks (MOFs), leveraging nitrogen atoms for coordination sites. Such applications remain unexplored but align with trends in porous material design .

Medicinal Chemistry

Despite the absence of direct pharmacological data, the compound’s structural similarity to imatinib (a tyrosine kinase inhibitor) and rilpivirine (an NNRTI) justifies further investigation into anticancer or antiviral properties.

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